molecular formula C13H24N2O4 B13032638 tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate CAS No. 2173637-28-8

tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

Cat. No.: B13032638
CAS No.: 2173637-28-8
M. Wt: 272.34 g/mol
InChI Key: BYKNFCFZIWMFDF-SNVBAGLBSA-N
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Description

tert-Butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butyl group, an ethoxy group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and ethyl oxalyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction temperature is carefully monitored to optimize yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are essential to ensure consistent product quality. Purification of the compound is typically achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions are the subject of ongoing research.

Comparison with Similar Compounds

tert-Butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate can be compared with other piperazine derivatives, such as:

  • tert-Butyl (2R)-2-(2-hydroxy-2-oxoethyl)piperazine-1-carboxylate
  • tert-Butyl (2R)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate

These compounds share similar structural features but differ in the substituents attached to the piperazine ring

Properties

CAS No.

2173637-28-8

Molecular Formula

C13H24N2O4

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl (2R)-2-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H24N2O4/c1-5-18-11(16)8-10-9-14-6-7-15(10)12(17)19-13(2,3)4/h10,14H,5-9H2,1-4H3/t10-/m1/s1

InChI Key

BYKNFCFZIWMFDF-SNVBAGLBSA-N

Isomeric SMILES

CCOC(=O)C[C@@H]1CNCCN1C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)CC1CNCCN1C(=O)OC(C)(C)C

Origin of Product

United States

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